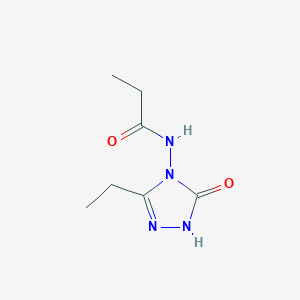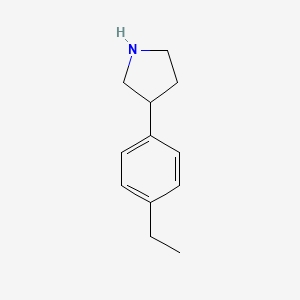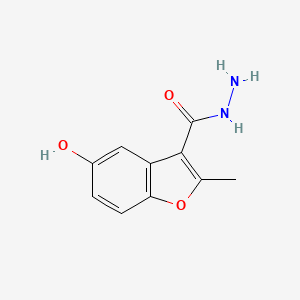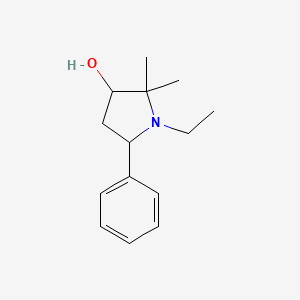
N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a keto group, and a propionamide group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with propionyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired triazole compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide
- N-(3-Ethyl-5-hydroxy-1H-1,2,4-triazol-4(5H)-yl)propionamide
- N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)butyramide
Comparison: N-(3-Ethyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide is unique due to the presence of the ethyl group and the specific positioning of the keto and propionamide groups. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the ethyl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.
Propriétés
Formule moléculaire |
C7H12N4O2 |
|---|---|
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
N-(3-ethyl-5-oxo-1H-1,2,4-triazol-4-yl)propanamide |
InChI |
InChI=1S/C7H12N4O2/c1-3-5-8-9-7(13)11(5)10-6(12)4-2/h3-4H2,1-2H3,(H,9,13)(H,10,12) |
Clé InChI |
LKZHAMYVBLKKDU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NNC(=O)N1NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)
![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)


![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)
![4-{2-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12872005.png)
![2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12872006.png)
![2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12872014.png)

![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)
![1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12872042.png)

![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
